molecular formula C7H8N2O2 B1229829 1,3-Benzodioxole-5,6-diamine CAS No. 38608-07-0

1,3-Benzodioxole-5,6-diamine

Cat. No.: B1229829
CAS No.: 38608-07-0
M. Wt: 152.15 g/mol
InChI Key: SNHKEQOYVVRBQO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5,6-diamine, also known as 4,5-methylenedioxy-1,2-phenylenediamine, is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzodioxole and is characterized by the presence of two amino groups attached to the benzodioxole ring. This compound is primarily used as a fluorescent derivatization reagent in analytical chemistry, particularly for the detection of α-keto, neuraminic, and sialic acids by fluorometric high-performance liquid chromatography (HPLC) .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-5,6-diamine plays a significant role in biochemical reactions, particularly as a fluorescent derivatization reagent. It is commonly used for the derivatization of α-keto, neuraminic, and sialic acids for detection by fluorometric high-performance liquid chromatography (HPLC) . The compound interacts with these acids, forming stable complexes that can be easily detected and quantified. This interaction is crucial for the accurate measurement of these biomolecules in various biological samples.

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It has shown potential anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound influences cell function by inducing cell cycle arrest in the G2-M phase, which is critical for inhibiting cancer cell proliferation. Additionally, it has been observed to reduce the secretion of α-fetoprotein in Hep3B cells, indicating its impact on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a fluorescent derivatization reagent, it forms covalent bonds with α-keto, neuraminic, and sialic acids, facilitating their detection by fluorometric HPLC . This binding interaction is essential for the compound’s role in biochemical assays. Furthermore, its anticancer activity is attributed to its ability to induce cell cycle arrest and modulate gene expression in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and shipped with ice packs to maintain its integrity . Over extended periods, its stability ensures consistent results in biochemical assays. Any degradation of the compound could potentially affect its efficacy in long-term studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a derivatization reagent. It interacts with enzymes and cofactors that facilitate the detection of α-keto, neuraminic, and sialic acids . These interactions are crucial for maintaining metabolic flux and accurate measurement of metabolite levels in biological samples.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for biochemical reactions and assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in biochemical assays and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5,6-diamine can be synthesized through various synthetic routes. One common method involves the reduction of 4,5-methylenedioxy-1,2-dinitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound as a solid product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain a product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of nitro groups to amino groups is a common reaction for this compound.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

Scientific Research Applications

1,3-Benzodioxole-5,6-diamine has several scientific research applications, including:

Comparison with Similar Compounds

    1,2-Diamino-4,5-methylenedioxybenzene: Similar structure but different substitution pattern.

    4,5-Methylenedioxy-1,2-phenylenediamine: Another isomer with similar properties.

    1,3-Benzodioxole: The parent compound without amino groups.

Uniqueness: 1,3-Benzodioxole-5,6-diamine is unique due to its dual amino groups, which enhance its reactivity and make it a valuable reagent in analytical chemistry. Its ability to form stable fluorescent derivatives sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-benzodioxole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKEQOYVVRBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191928
Record name 1,2-Diamino-4,5-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38608-07-0
Record name 1,2-Diamino-4,5-methylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038608070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diamino-4,5-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5,6-diamine
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